

Introduction: The Ascendancy of Boronic Acids in Modern Synthesis

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Compound of Interest

Compound Name:	3-Bromo-5-isobutoxyphenylboronic acid
Cat. No.:	B1523251

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The role of boron-containing compounds in medicinal chemistry and materials science has evolved dramatically over the past two decades.^[1] Once relegated to the periphery due to perceived toxicity, the discovery and FDA approval of boronic acid-based drugs like Bortezomib (Velcade) revolutionized the field.^{[2][3]} This shift highlighted the unique chemical properties of the boronic acid moiety, particularly its stability, low toxicity, and versatile reactivity.^[2] Organoboron compounds are now recognized as indispensable building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds with exceptional efficiency and functional group tolerance.^{[2][4][5]} This guide focuses on a specific, highly functionalized reagent, **3-Bromo-5-isobutoxyphenylboronic acid**, providing a comprehensive overview of its commercial availability, quality considerations, and practical application in synthesis.

Compound Profile: 3-Bromo-5-isobutoxyphenylboronic Acid

3-Bromo-5-isobutoxyphenylboronic acid is a substituted arylboronic acid featuring a bromine atom and an isobutoxy group. This trifunctional arrangement makes it a valuable intermediate for creating complex molecular architectures. The bromine provides a reactive handle for cross-coupling, the boronic acid is the key functional group for Suzuki-Miyaura reactions, and the isobutoxy group modifies solubility and electronic properties, influencing reactivity and the characteristics of the final product.^[6]

Key Properties:

- Molecular Formula: $C_{10}H_{14}BBrO_3$
- Molecular Weight: 273.93 g/mol
- CAS Number: 918904-39-9[\[7\]](#)[\[8\]](#)
- Appearance: Typically an off-white to white powder.
- Primary Application: A key intermediate in organic synthesis, particularly for creating biaryl compounds via Suzuki-Miyaura cross-coupling reactions.[\[6\]](#)[\[7\]](#)[\[9\]](#) These products are often scaffolds for pharmaceuticals, agrochemicals, and materials science applications.[\[6\]](#)[\[7\]](#)

A common and often more stable variant used in synthesis is the corresponding pinacol ester.

Pinacol Ester Profile:

- Name: **3-Bromo-5-isobutoxyphenylboronic acid**, pinacol ester
- Molecular Formula: $C_{16}H_{24}BBrO_3$ [\[10\]](#)
- Molecular Weight: 355.1 g/mol [\[10\]](#)
- CAS Number: 1218789-48-0[\[10\]](#)
- Advantage: Boronate esters, like the pinacol derivative, often exhibit enhanced stability, longer shelf-life, and are less prone to dehydration-induced trimerization (boroxine formation) compared to free boronic acids.

Commercial Availability and Procurement

3-Bromo-5-isobutoxyphenylboronic acid and its pinacol ester are readily available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing needs. When sourcing this reagent, researchers should consider purity, available quantities, and whether the free acid or the pinacol ester is more suitable for their specific synthetic protocol.

Table 1: Summary of Commercial Availability

Compound Name	CAS Number	Typical Purity	Common Suppliers	Notes
3-Bromo-5-isobutoxyphenylboronic acid	918904-39-9	≥97% to ≥98%	Benchchem, ChemicalBook, Chemenu	The free boronic acid is reactive and suitable for direct use in many protocols. [7] [8] [11]
3-Bromo-5-isobutoxyphenylboronic acid, pinacol ester	1218789-48-0	min 98%	Available from various research chemical suppliers	Often preferred for its stability. [10] The pinacol group is cleaved under the basic conditions of the Suzuki coupling reaction.

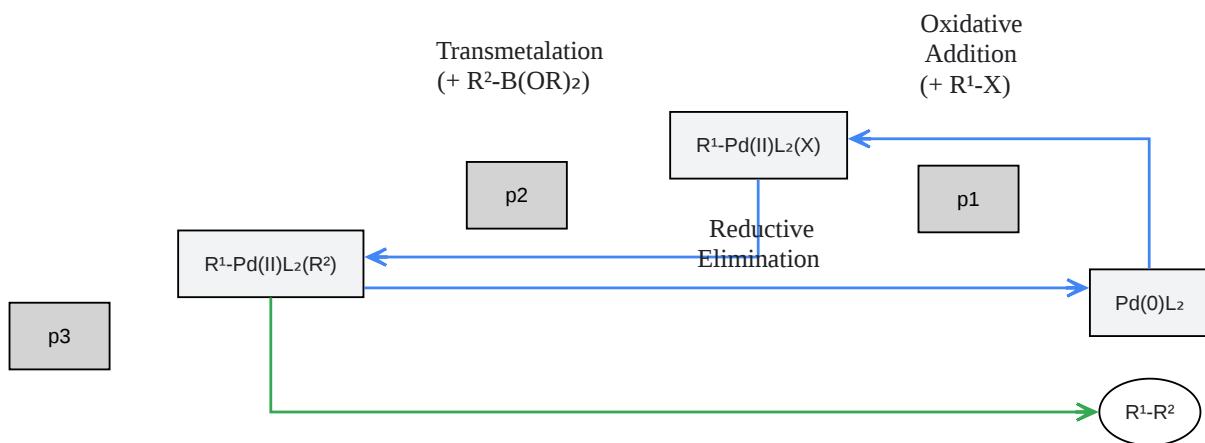
Note: This table is representative and not exhaustive. Availability and specifications should always be confirmed with the specific supplier.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **3-Bromo-5-isobutoxyphenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed process enables the formation of a C-C bond between the boronic acid-bearing carbon and an sp^2 -hybridized carbon of an organohalide (e.g., an aryl bromide or iodide).[\[4\]](#)[\[5\]](#) The reaction is renowned for its mild conditions and tolerance of diverse functional groups, making it a cornerstone of modern drug discovery.[\[5\]](#)[\[12\]](#)

Catalytic Cycle Mechanism

The mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. [13]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of **3-Bromo-5-isobutoxyphenylboronic acid** with a generic aryl halide.

Disclaimer: This protocol is a general guideline. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve maximum yield. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

- **3-Bromo-5-isobutoxyphenylboronic acid** (1.2 equivalents)
- Aryl Halide (e.g., 4-Bromoanisole) (1.0 equivalent)
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$) (0.05 equivalents)[12]
- Base (e.g., Potassium Phosphate, K_3PO_4) (2.0 equivalents)[12]
- Solvent System: 1,4-Dioxane and water (e.g., 4:1 ratio), degassed[12]
- Round-bottom flask or microwave reaction vial
- Magnetic stirrer and stir bar
- Inert atmosphere supply (Nitrogen or Argon)
- Standard work-up and purification supplies (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Experimental Workflow Diagram

Caption: General laboratory workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure

- Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), **3-Bromo-5-isobutoxyphenylboronic acid** (1.2 eq), and potassium phosphate (2.0 eq).[12]
- Catalyst Addition: Add the palladium catalyst, $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 eq), to the flask.
- Inerting the Atmosphere: Seal the flask and carefully evacuate and backfill it with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
- Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

- Reaction: Stir the mixture at the desired temperature (e.g., 80-90 °C for conventional heating or 120-150 °C for microwave irradiation) until the reaction is complete.[12]
- Monitoring: Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] A typical reaction time is 12-24 hours.[12]
- Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.[12]
- Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Conclusion

3-Bromo-5-isobutoxyphenylboronic acid is a commercially accessible and highly versatile building block for synthetic chemists, particularly those in drug discovery and materials science. Its well-defined reactivity in the Suzuki-Miyaura cross-coupling reaction allows for the predictable and efficient synthesis of complex biaryl structures. By understanding its properties, sourcing options, and applying robust, field-tested protocols, researchers can effectively leverage this reagent to advance their synthetic targets. The availability of both the free boronic acid and its more stable pinacol ester provides valuable flexibility in experimental design.

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